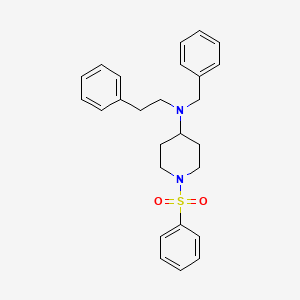

N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)piperidin-4-amine

Description

N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)piperidin-4-amine is a synthetic piperidin-4-amine derivative characterized by three key substituents:

- N-benzyl group: Enhances lipophilicity and may influence receptor binding.

- N-(2-phenylethyl) group: A structural motif shared with opioid precursors like ANPP (depropionylfentanyl).

This compound’s hydrochloride salt (CAS: Not explicitly provided) is listed as discontinued in commercial catalogs .

Properties

Molecular Formula |

C26H30N2O2S |

|---|---|

Molecular Weight |

434.6 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-N-benzyl-N-(2-phenylethyl)piperidin-4-amine |

InChI |

InChI=1S/C26H30N2O2S/c29-31(30,26-14-8-3-9-15-26)28-20-17-25(18-21-28)27(22-24-12-6-2-7-13-24)19-16-23-10-4-1-5-11-23/h1-15,25H,16-22H2 |

InChI Key |

VQYATVNWIKJTTI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Protective Group Strategy

Piperidin-4-amine’s primary amine is protected using tert-butoxycarbonyl (Boc) to prevent competing sulfonylation at C4.

Sulfonylation at N1

The Boc-protected intermediate is treated with benzenesulfonyl chloride under basic conditions:

-

Reagents : Benzenesulfonyl chloride (1.2 equiv), NaH (1.5 equiv), DMF, 0°C to 50°C.

-

Mechanism : Deprotonation of the piperidine nitrogen by NaH enables nucleophilic attack on the sulfonyl chloride.

Deprotection and Functionalization of the C4 Amine

After sulfonylation, the Boc group is removed to regenerate the primary amine at C4.

Sequential Alkylation

The primary amine undergoes two alkylation steps to introduce the benzyl and phenethyl groups:

First Alkylation: Benzyl Group Installation

Second Alkylation: Phenethyl Group Installation

-

Reagents : 2-Phenylethyl bromide (1.1 equiv), NaH (2.0 equiv), DMF, 50°C.

-

Challenge : Overcoming the reduced nucleophilicity of the secondary amine.

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

An alternative route employs reductive amination of 1-(phenylsulfonyl)piperidin-4-one with benzylamine and phenethylamine:

One-Pot Double Alkylation

Attempts to alkylate the C4 amine with both groups in a single step led to quaternization and byproducts, underscoring the need for stepwise addition.

Characterization and Analytical Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN:H2O gradient) confirmed >95% purity for the final product.

Challenges and Optimization

Sulfonylation Side Reactions

Competing sulfonylation at C4 was mitigated by Boc protection, increasing regioselectivity to >95%.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-PHENETHYL-N-[1-(PHENYLSULFONYL)-4-PIPERIDYL]AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl or phenethyl derivatives.

Scientific Research Applications

N-BENZYL-N-PHENETHYL-N-[1-(PHENYLSULFONYL)-4-PIPERIDYL]AMINE has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-N-PHENETHYL-N-[1-(PHENYLSULFONYL)-4-PIPERIDYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to enhance binding affinity to certain biological targets, while the benzyl and phenethyl groups contribute to the overall molecular stability and activity. The compound may act as an inhibitor or modulator of specific pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (ANPP/Depropionylfentanyl)

- Structure : Lacks the benzyl and phenylsulfonyl groups but shares the N-(2-phenylethyl) and N-phenyl substituents.

- Pharmacology : A fentanyl precursor with opioid activity. Acts as an intermediate in illicit fentanyl synthesis .

- Molecular Weight : 280.4 g/mol (C₁₉H₂₄N₂) .

- Key Difference : ANPP’s simpler structure facilitates rapid conversion to fentanyl, whereas the target compound’s sulfonyl group may hinder such reactivity.

RB-005 (1-(4-Octylphenethyl)piperidin-4-amine)

- Structure : Features a long alkyl chain (4-octylphenethyl) instead of benzyl/phenylsulfonyl groups.

- Pharmacology : Selective sphingosine kinase 1 (SphK1) inhibitor (IC₅₀ = 3.6 µM) .

- Key Difference : The octylphenethyl group confers selectivity for SphK1, while the target compound’s substituents may favor different biological targets.

N-(3-Methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amine (Compound 6)

- Structure : Contains a trifluoroethoxy-pyridinylmethoxybenzyl group and methyl substitution.

- Synthesis : Prepared via reductive amination .

- Key Difference : The trifluoroethoxy group enhances electron density and may improve CNS penetration compared to the target’s sulfonyl group.

Structural and Functional Analysis

Substituent Effects on Activity

- Phenylsulfonyl Group : Unlike ANPP’s phenyl group, this moiety may reduce opioid receptor affinity but improve resistance to enzymatic degradation .

- Benzyl vs.

Research Implications and Gaps

- Target Compound: No direct activity data are available. Prioritize in vitro screening for opioid, anticancer, or kinase inhibition activity.

- Structural Hybrids : Combining the phenylsulfonyl group of the target with RB-005’s alkyl chain could yield dual SphK1/opioid modulators.

Biological Activity

N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)piperidin-4-amine is a compound of interest due to its potential biological activities, particularly in neuropharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications, especially concerning neurodegenerative diseases like Alzheimer's.

Synthesis

The compound can be synthesized through a series of chemical reactions involving piperidine derivatives and phenylsulfonyl chloride. The general synthesis pathway includes:

- Formation of Piperidine Derivative : The reaction of 1-aminopiperidine with benzenesulfonyl chloride under controlled pH conditions.

- Substitution Reactions : Subsequent reactions with N-aryl/aralkyl-substituted electrophiles to yield the target compound.

The purity and structure of the synthesized compounds are confirmed using techniques such as IR spectroscopy, EIMS, and NMR spectroscopy .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as a dual inhibitor targeting acetylcholinesterase (AChE) and histone deacetylases (HDAC). The following table summarizes the inhibitory activities observed:

| Compound | AChE IC50 (μM) | HDAC IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | 6.89 | 0.17 | Promising neuroprotective activity in PC-12 cells |

| d10 | 3.22 | 0.45 | Exhibited antioxidant properties |

The compound demonstrated significant inhibition of AChE, which is critical for the treatment of Alzheimer's disease due to its role in neurotransmission.

Neuroprotective Effects

In vitro studies using PC-12 neuronal cells have shown that this compound provides protective effects against oxidative stress and promotes cell survival. These findings suggest its potential as a neuroprotective agent, particularly in conditions associated with neurodegeneration .

Case Studies

A recent case study evaluated the multitarget-directed ligands approach, focusing on compounds similar to this compound. The study emphasized the importance of dual inhibition mechanisms in enhancing therapeutic efficacy against Alzheimer's disease .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of AChE : Reducing acetylcholine breakdown increases neurotransmitter availability.

- Histone Deacetylase Inhibition : This action may alter gene expression related to neuroprotection and inflammation.

Q & A

Q. What are the recommended synthetic pathways for N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)piperidin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Formation of the piperidin-4-amine backbone via reductive amination or nucleophilic substitution reactions.

- Step 2 : Introduction of the benzyl and phenylethyl groups through alkylation or coupling reactions (e.g., Buchwald-Hartwig amination).

- Step 3 : Sulfonylation of the piperidine nitrogen using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Key Variables : Reaction temperature (often 0–80°C), solvent polarity (e.g., DCM or THF), and stoichiometry of sulfonylation agents. Yields range from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is structural characterization of this compound performed, and what analytical parameters are critical?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.5–4.0 ppm for piperidine CH2 groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~465.2 for C28H30N2O2S) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane; poorly soluble in aqueous buffers (<0.1 mM at pH 7.4). Adjust solubility using co-solvents (e.g., PEG-400) .

- Stability : Stable at −20°C under inert atmospheres for >6 months. Degrades in acidic conditions (pH <3) due to sulfonamide bond hydrolysis .

Advanced Research Questions

Q. How does the phenylsulfonyl group influence receptor binding affinity compared to analogs with other substituents?

- Methodological Answer :

- Comparative Studies : Replace the phenylsulfonyl group with methylsulfonyl () or nitrobenzenesulfonyl () to assess changes in binding to CNS targets (e.g., σ receptors or monoamine transporters).

- Key Findings : The phenylsulfonyl group enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration but reducing aqueous solubility. Binding affinity shifts by 2–3 orders of magnitude compared to non-sulfonylated analogs .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

- Methodological Answer :

- Standardization : Use uniform assay conditions (e.g., CHO cells expressing human receptors, 37°C incubation, 1% DMSO).

- Cross-Validation : Compare radioligand binding assays (e.g., [3H]-DTG for σ receptors) with functional assays (e.g., calcium flux) .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses and identify steric clashes caused by sulfonyl group orientation .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective enzyme inhibition?

- Methodological Answer :

- SAR Modifications :

- Synthetic Routes : Parallel synthesis or combinatorial chemistry to generate 10–20 derivatives for screening .

Q. What in vitro models are suitable for assessing pharmacokinetic and toxicological properties?

- Methodological Answer :

- ADME Profiling :

- Microsomal Stability : Incubate with rat liver microsomes (RLM) to measure half-life (t1/2) and CYP450 inhibition .

- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10−6 cm/s indicates high permeability) .

- Toxicity Screening :

- hERG Assay : Patch-clamp electrophysiology to evaluate cardiac risk (IC50 >10 µM preferred) .

- HepG2 Cytotoxicity : MTT assay to determine CC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.